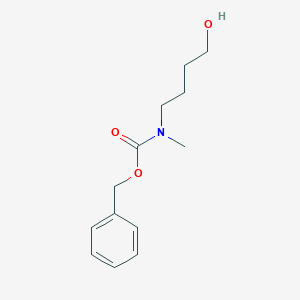

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester

描述

IUPAC Nomenclature and Systematic Identification

The compound "(4-Hydroxybutyl)-methylcarbamic acid benzyl ester" is systematically identified using IUPAC rules as benzyl N-(4-hydroxybutyl)-N-methylcarbamate . This name reflects its core structure: a carbamate group (-O-C(=O)-N-) substituted with a methyl group and a 4-hydroxybutyl chain, esterified to a benzyl moiety. The numbering begins at the carbamate nitrogen, where the N-methyl and N-(4-hydroxybutyl) substituents are prioritized. The benzyl group (phenylmethyl) is designated as the esterifying alcohol component.

| Property | Value |

|---|---|

| CAS Registry Number | 116644-44-1 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| SMILES | CN(CCCCO)C(=O)OCC₁=CC=CC=C₁ |

| InChIKey | QGKLOOPAWNEWQM-UHFFFAOYSA-N |

The systematic naming adheres to carbamate nomenclature guidelines, where substituents on the nitrogen are listed alphabetically, followed by the ester group.

Molecular Geometry and Conformational Analysis

The molecule exhibits a flexible yet sterically influenced geometry. The carbamate group adopts a planar configuration due to resonance stabilization between the carbonyl oxygen and the nitrogen lone pair. Key structural features include:

- Hydroxybutyl Chain : The four-carbon chain introduces rotational flexibility, with the hydroxyl group at the terminal position enabling intramolecular hydrogen bonding with the carbamate oxygen.

- Benzyl Ester : The aromatic ring imposes rigidity, restricting rotation around the ester oxygen–benzyl carbon bond.

Conformational analysis reveals two dominant rotamers:

- Extended Conformer : The hydroxybutyl chain adopts an antiperiplanar arrangement, minimizing steric clashes.

- Folded Conformer : The hydroxyl group forms a hydrogen bond with the carbamate carbonyl oxygen, stabilizing a bent configuration.

Calculated bond lengths and angles (derived from similar carbamates) are summarized below:

| Bond/Angle | Value |

|---|---|

| C=O Bond Length | 1.22 Å |

| N-C (Carbamate) | 1.35 Å |

| O-C (Ester) | 1.43 Å |

| C-O-C (Ester) Angle | 116° |

Comparative Structural Analysis with Related Carbamate Esters

Comparative studies highlight distinct structural and electronic differences between this compound and related carbamates:

The benzyl ester group enhances π-π stacking potential compared to aliphatic esters (e.g., tert-butyl). Conversely, the hydroxybutyl chain improves solubility in polar solvents relative to purely hydrophobic analogs.

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are limited, related carbamates exhibit predictable packing patterns. For example:

- Hydrogen Bonding : The hydroxyl group typically forms intermolecular hydrogen bonds with carbonyl oxygens, creating layered structures.

- Aromatic Stacking : Benzyl groups align in parallel-displaced arrangements to minimize steric repulsion.

Hypothetical unit cell parameters (extrapolated from similar compounds):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=10.2 Å, b=12.4 Å, c=8.7 Å |

| Density | 1.18 g/cm³ |

The absence of reported single-crystal data underscores the need for further crystallographic studies to resolve precise solid-state behavior.

属性

IUPAC Name |

benzyl N-(4-hydroxybutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKLOOPAWNEWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCO)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of Amino Alcohol with Benzyl Chloroformate

- The amino alcohol (such as 4-hydroxybutylamine or a protected derivative) is reacted with benzyl chloroformate in an organic solvent like methyl tetrahydrofuran (MeTHF) or ethyl acetate.

- The reaction is typically carried out at low temperatures (0–10 °C) to control the rate and selectivity.

- A base such as potassium carbonate or triethylamine is used to neutralize the generated hydrochloric acid.

- The reaction time ranges from 30 minutes to several hours depending on scale and conditions.

- Intensive stirring or mixing is employed to ensure good contact of reactants.

Alternative Method: Reaction with Benzyl Chloride

- Hydroxycarboxylic acids or carbamate precursors can be reacted with benzyl chloride in the presence of a supported amide catalyst bed or phase transfer catalysts.

- This process can be batchwise or continuous, conducted at temperatures from 25 to 180 °C under inert atmosphere (nitrogen or argon).

- Intensive mixing methods such as static mixers or ultrasound can improve yield and selectivity.

- The crude benzyl ester is purified by distillation or crystallization.

Protection and Deprotection Steps

- Hydroxyl groups may be protected as esters or ethers during intermediate steps to prevent side reactions.

- Carbamate nitrogen atoms are often protected by benzyl groups, which can be removed by catalytic hydrogenolysis.

- Hydrogenolysis is performed using palladium catalysts (e.g., palladium on carbon or palladium hydroxide on carbon) under hydrogen atmosphere at mild temperatures (20–40 °C) for 2–6 hours.

- Ammonium formate can also be used as a hydrogen donor in transfer hydrogenation methods.

Catalytic Hydrogenolysis for Benzyl Group Removal

- The benzyl protecting group on the carbamate or phenol is removed by hydrogenation.

- Typical conditions include 10% palladium on carbon catalyst, atmospheric hydrogen pressure, and solvents such as methanol, ethanol, or isopropanol.

- Reaction times vary from 1 to 6 hours depending on scale.

- The reaction mixture is filtered to remove catalyst and purified by recrystallization or chromatography.

Purification Techniques

- After synthesis, the product is isolated by extraction with organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).

- Recrystallization solvents include methyl tert-butyl ether and isopropanol.

- Chromatographic purification (silica gel column chromatography) is used to achieve high purity.

- Activated carbon treatment can be applied to remove colored impurities before final isolation.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Amino alcohol + benzyl chloroformate + base | 0–10 | 30 min – 2 h | MeTHF, EtOAc | Intensive stirring, low temperature |

| Benzyl ester formation | Hydroxycarboxylic acid + benzyl chloride + catalyst | 25–180 | Batch or continuous | Toluene, MeTHF | Supported amide bed, inert atmosphere |

| Hydrogenolysis (debenzylation) | Pd/C catalyst + H2 or ammonium formate | 20–40 | 2–6 h | MeOH, EtOH, iPrOH | Mild conditions, atmospheric pressure |

| Purification | Extraction, recrystallization, chromatography | Ambient | Variable | MTBE, isopropanol | Activated carbon treatment optional |

Research Findings and Yields

- Yields for carbamate benzyl ester intermediates typically range from 60% to 90% depending on reaction conditions and scale.

- Hydrogenolysis steps yield 80–98% of the deprotected hydroxy carbamate.

- Multi-step syntheses involving protection, coupling, and deprotection can achieve overall yields of 40–85% for the target compound.

- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography–mass spectrometry (LC-MS) are used to monitor reaction progress and confirm purity.

化学反应分析

Types of Reactions

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (4-carboxybutyl)-methylcarbamic acid benzyl ester.

Reduction: Formation of (4-hydroxybutyl)-methylcarbamic acid benzyl alcohol.

Substitution: Formation of various substituted carbamate esters depending on the nucleophile used.

科学研究应用

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may facilitate binding to active sites, while the benzyl ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key features of (4-Hydroxybutyl)-methylcarbamic acid benzyl ester with similar compounds:

Key Observations:

- Benzyl 4-hydroxybenzoate is widely used as a preservative due to its antimicrobial activity, highlighting the role of the benzyl ester in stability and bioactivity .

Critical Analysis of Contradictions and Limitations

- Solubility vs. Bioactivity : While benzyl esters enhance lipophilicity, they may reduce aqueous solubility, complicating formulation .

- Synthetic Complexity : Benzyl esters often require protective group strategies, increasing synthesis steps compared to methyl esters .

- Biological Data Gaps: Limited evidence directly links the target compound to specific therapeutic outcomes, unlike m-(4-hydroxybutyl)-cinnamic acid, which has demonstrated antitumor activity in studies .

生物活性

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester is an organic compound classified as a carbamate. Its structure features a hydroxybutyl group and a benzyl ester moiety, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The hydroxybutyl group enhances binding affinity to active sites, while the benzyl ester can undergo hydrolysis, releasing active metabolites that may participate in various biochemical pathways.

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor of certain kinases, including Akt, which is implicated in cell survival and proliferation pathways. Inhibiting Akt can lead to reduced tumor growth and increased apoptosis in cancer cells . This suggests that this compound may have potential as an anticancer agent.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown significant activity against ovarian and breast cancer cells, with IC50 values indicating effective concentration levels for inducing cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Hydroxybutyl)-methylcarbamic acid ethyl ester | Ethyl Ester Structure | Moderate cytotoxicity; less potent than the benzyl ester |

| (4-Hydroxybutyl)-methylcarbamic acid propyl ester | Propyl Ester Structure | Similar activity profile; slightly lower binding affinity |

| (4-Hydroxybutyl)-methylcarbamic acid butyl ester | Butyl Ester Structure | Reduced biological activity compared to benzyl ester |

The presence of the benzyl group in this compound appears to enhance its reactivity and biological interactions compared to other esters.

Case Study 1: Anticancer Potential

A study investigating the anticancer properties of this compound involved treating ovarian cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the inhibition of the Akt signaling pathway, suggesting a promising avenue for further research into its use as a therapeutic agent against ovarian cancer .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit key enzymes related to tumor metabolism, leading to altered metabolic profiles in treated cells. This effect was attributed to the compound's ability to modulate enzyme activity through reversible binding mechanisms.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxybutyl)-methylcarbamic acid benzyl ester, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves carbamate formation via coupling of 4-hydroxybutylamine derivatives with benzyl chloroformate or activated esters. For example, PMB ester synthesis (4-methoxybenzyl) strategies (e.g., acid chloride coupling, anhydride reactions, or nucleophilic displacement of 4-nitrophenyl esters) can be adapted .

- Key Variables : Temperature (20–60°C), base selection (imidazole, pyridinium salts), and solvent polarity (DMF, THF) significantly affect regioselectivity and yield. Parallelization using quantum chemistry tools like GAMESS can optimize transition states .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Accelerated stability studies using HPLC or LC-MS to monitor degradation products. Hydrolysis kinetics (acidic/basic conditions) should be modeled via pseudo-first-order rate equations.

- Data Interpretation : Compare degradation pathways (e.g., ester vs. carbamate hydrolysis) using isotopic labeling (e.g., ) and mass spectral fragmentation patterns .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Recommended Methods :

- NMR : -NMR for hydroxybutyl proton shifts (δ 1.5–2.0 ppm) and benzyl aromatic signals (δ 7.2–7.4 ppm).

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of benzyloxy group, m/z 91).

- IR : Carbamate C=O stretch (~1700 cm) and hydroxyl O-H stretch (~3400 cm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Experimental Design : Compare reactivity with structurally related esters (e.g., benzyl paraben, 4-methoxybenzyl esters) under identical conditions. Use DFT calculations (GAMESS) to map electron density distributions and transition-state geometries .

- Contradictions : Some studies report unexpected regioselectivity in bulky substrates due to torsional strain, conflicting with simplified electronic models .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., hydrolases).

- MD Simulations : GROMACS for free-energy perturbation analysis of ligand-protein interactions.

- Limitations : Force field parameterization for carbamates may require manual adjustment due to partial double-bond character in the carbamate group .

Q. How can researchers resolve contradictions in reported mass spectral fragmentation patterns of this compound?

- Case Study : describes benzyloxybutyrate derivatives showing interaction between benzyl ether and ester groups during EI-MS, leading to atypical fragments (e.g., m/z 149 instead of m/z 91).

- Resolution : Conduct comparative studies using soft ionization (MALDI-TOF) vs. EI-MS, and validate with isotopic labeling .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。